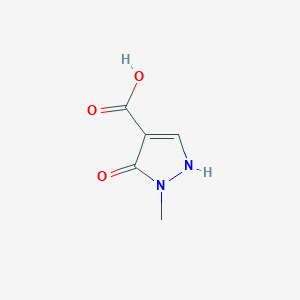

5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C5H6N2O3 . It has a molecular weight of 142.11 . This compound is a solid at room temperature and is stored under nitrogen .

Synthesis Analysis

The synthesis of 5-hydroxy-1H-pyrazoles involves acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization of the intermediate hydrazones .Molecular Structure Analysis

The molecular structure of 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid is characterized by five hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds . The polar surface area is 75 Å2 and the polarizability is 12.9±0.5 x 10-24 cm3 .Physical And Chemical Properties Analysis

5-Hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 351.0±27.0 °C at 760 mmHg, and a flash point of 166.1±23.7 °C . It has a molar refractivity of 32.4±0.5 cm3 and a molar volume of 90.8±7.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Core Element in Various Sectors

Pyrazoles, including “5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid”, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They serve as a core element in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

Biological Activities

Pyrazoles have been extensively highlighted for their diverse biological activities. They play roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This makes them of substantial interest to researchers in the field of medicinal chemistry.

Organic Synthesis

Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group . This makes it a valuable tool in the creation of complex organic compounds.

Intermediates in Drug Molecules

Derivatives of pyrazoles are used as important intermediates in the preparation of drug molecules . This means that they play a crucial role in the development of new pharmaceuticals.

Synthesis of Natural Products

In addition to their role in drug development, pyrazole derivatives are also used in the laboratory synthesis of natural products . This allows scientists to produce these products in a controlled environment, which can be useful for research and development purposes.

Generation of Derivatives

The presence of ester functionality in pyrazoles offers an attractive method for the generation of derivatives which may possess interesting medicinal and biological properties . This opens up a wide range of possibilities for the development of new compounds with potential applications in various fields.

Safety and Hazards

Wirkmechanismus

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Pyrazole derivatives have been shown to have antileishmanial and antimalarial activities, suggesting they may affect pathways related to these diseases .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Eigenschaften

IUPAC Name |

2-methyl-3-oxo-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-4(8)3(2-6-7)5(9)10/h2,6H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZYZKCJNAKAIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.